[5-(4-Methylphenyl)thiophen-2-yl](morpholin-4-yl)methanone
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Overview
Description
5-(4-Methylphenyl)thiophen-2-ylmethanone is an organic compound that features a thiophene ring substituted with a 4-methylphenyl group and a morpholin-4-yl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)thiophen-2-ylmethanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Substitution with 4-Methylphenyl Group: The thiophene ring is then subjected to a Friedel-Crafts alkylation reaction with 4-methylbenzene to introduce the 4-methylphenyl group.
Introduction of Morpholin-4-yl Methanone Moiety: The final step involves the reaction of the substituted thiophene with morpholine and a suitable carbonyl source, such as phosgene or triphosgene, to form the morpholin-4-yl methanone moiety.
Industrial Production Methods
Industrial production of 5-(4-Methylphenyl)thiophen-2-ylmethanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Methylphenyl)thiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials with specific electronic properties.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, 5-(4-Methylphenyl)thiophen-2-ylmethanone is explored for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
The compound finds applications in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it suitable for use in electronic devices.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)thiophen-2-ylmethanone
- 5-(4-Methylphenyl)thiophen-2-ylmethanone
- 5-(4-Methylphenyl)thiophen-2-ylmethanone
Uniqueness
5-(4-Methylphenyl)thiophen-2-ylmethanone is unique due to the presence of the morpholin-4-yl methanone moiety, which imparts distinct electronic and steric properties
Properties
CAS No. |
62404-23-3 |
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Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
[5-(4-methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H17NO2S/c1-12-2-4-13(5-3-12)14-6-7-15(20-14)16(18)17-8-10-19-11-9-17/h2-7H,8-11H2,1H3 |
InChI Key |
SYZWLISALSMDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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